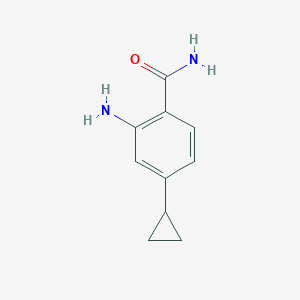

2-Amino-4-cyclopropylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2-amino-4-cyclopropylbenzamide |

InChI |

InChI=1S/C10H12N2O/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2,11H2,(H2,12,13) |

InChI Key |

MCOFQTKPAOGZCU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 4 Cyclopropylbenzamide and Analogues

Direct Amination and Amidation Approaches

Direct methods for the synthesis of 2-aminobenzamides often involve the formation of the amide bond from a suitable benzoic acid derivative. These approaches are valued for their straightforwardness and efficiency.

Reaction of 2-Amino-4-chlorobenzoic Acid with Cyclopropylamine (B47189)

A plausible and direct route to 2-amino-4-cyclopropylbenzamide involves the amidation of a pre-existing benzoic acid. While direct reaction of 2-amino-4-chlorobenzoic acid with cyclopropylamine can be challenging, the synthesis of related 2-aminobenzamide (B116534) derivatives has been successfully achieved through the reaction of isatoic anhydride (B1165640) with various amines. nih.govresearchgate.net This suggests a potential two-step approach where 2-amino-4-chlorobenzoic acid could first be converted to the corresponding isatoic anhydride, which would then react with cyclopropylamine.

Another approach involves the synthesis of molecular salts and cocrystals of chlorobenzoic acids with amino-chloropyridine derivatives, which are formed under reflux conditions in acetonitrile. mdpi.com This highlights the reactivity of the amino and carboxylic acid groups, which could be harnessed for amide bond formation under appropriate conditions. The compound 2-amino-4-chlorobenzoic acid itself is a known starting material for the synthesis of various sulfonamides. nih.govsigmaaldrich.comsigmaaldrich.comnih.gov

UV-Light-Induced Dehydrogenative N-Acylation of Amines with 2-Nitrobenzaldehydes to 2-Aminobenzamides

A novel and environmentally friendly method for the synthesis of 2-aminobenzamides involves the UV-light-induced dehydrogenative N-acylation of amines with 2-nitrobenzaldehydes. thieme-connect.comthieme-connect.comresearchgate.net This one-pot strategy proceeds under mild conditions, utilizing UV light (365–375 nm) to facilitate the reaction between a 2-nitrobenzaldehyde (B1664092) and an amine in the presence of acetic acid. thieme-connect.com This method is notable for its high yields, with up to 92% reported for some derivatives. thieme-connect.com

The reaction is believed to proceed through the in situ reduction of the nitro group to an amino group, concurrent with the oxidation of the aldehyde to a carboxylic acid equivalent that then acylates the amine. The presence of light is crucial for this transformation, as no reaction occurs in its absence. thieme-connect.com The reaction has been shown to be successful for a range of substituted 2-nitrobenzaldehydes and various amines, including benzylamine (B48309) and amino acid derivatives. thieme-connect.comthieme-connect.com Electron-donating groups on the 2-nitrobenzaldehyde have been shown to give high yields. thieme-connect.com

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |

| 2-Nitrobenzaldehyde | Benzylamine | AcOH, Acetone, UV light (365-375 nm), rt, 16h | 2-Amino-N-benzylbenzamide | 78 |

| 4-Methyl-2-nitrobenzaldehyde | Benzylamine | AcOH, Acetone, UV light (365-375 nm), rt, 16h | 2-Amino-N-benzyl-4-methylbenzamide | 92 |

| 4-Methoxy-2-nitrobenzaldehyde | Benzylamine | AcOH, Acetone, UV light (365-375 nm), rt, 16h | 2-Amino-N-benzyl-4-methoxybenzamide | 90 |

| 4-Chloro-2-nitrobenzaldehyde | Benzylamine | AcOH, Acetone, UV light (365-375 nm), rt, 16h | 2-Amino-N-benzyl-4-chlorobenzamide | 62 |

Table 1: Examples of UV-Light-Induced Synthesis of 2-Aminobenzamides. thieme-connect.com

General Procedures for 2-Aminobenzamide Synthesis

A widely used and versatile method for the synthesis of 2-aminobenzamides is the reaction of isatoic anhydride with a primary or secondary amine. nih.govresearchgate.net This reaction can be carried out under conventional heating in a solvent like DMF or under microwave irradiation, which often leads to shorter reaction times and high yields. nih.govresearchgate.net The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the isatoic anhydride, followed by ring-opening and decarboxylation to afford the desired 2-aminobenzamide.

Another general procedure involves the conversion of anthranilic esters to anthranilic amides by heating the ester with the appropriate amine, sometimes in the presence of a catalyst like sodium cyanide. google.com Additionally, 2-aminobenzamides can be prepared from 2-nitrobenzonitriles through a copper-catalyzed reaction that facilitates both the hydrolysis of the nitrile and the reduction of the nitro group. researchgate.net

| Starting Material | Reagent | Conditions | Product |

| Isatoic Anhydride | Amine | DMF, reflux | 2-Aminobenzamide derivative |

| Isatoic Anhydride | Amine | Microwave irradiation | 2-Aminobenzamide derivative |

| Anthranilic Ester | Amine | Heat, +/- NaCN | 2-Aminobenzamide derivative |

| 2-Nitrobenzonitrile | H2O, Cu catalyst | Heat | 2-Aminobenzamide |

Table 2: General Synthetic Routes to 2-Aminobenzamides. nih.govresearchgate.netgoogle.comresearchgate.net

Precursor and Intermediate Transformations

The synthesis of 2-amino-N-cyclopropylbenzamide can also be accomplished through the transformation of suitably designed precursors and intermediates. These multi-step sequences often involve protection and deprotection strategies to manage reactive functional groups.

Synthesis of 2-Amino-N-cyclopropylbenzamide via Reductive Amination

Reductive amination is a powerful tool for the formation of C-N bonds and can be applied to the synthesis of amines from carbonyl compounds. youtube.comyoutube.comlibretexts.orgorganic-chemistry.org In the context of 2-amino-N-cyclopropylbenzamide synthesis, a plausible route would involve the reductive amination of a suitable keto-acid or keto-ester with cyclopropylamine, followed by subsequent transformations.

More directly, the synthesis can proceed from a 2-nitro precursor. For instance, 2-nitrobenzoic acid can be coupled with cyclopropylamine to form 2-nitro-N-cyclopropylbenzamide. Subsequent reduction of the nitro group to an amine would yield the target compound, 2-amino-N-cyclopropylbenzamide. A variety of reducing agents can be employed for the reduction of aromatic nitro groups, including catalytic hydrogenation (e.g., H2/Pd/C) or chemical reducing agents like tin(II) chloride. nih.gov

Protection and Deprotection Strategies in Synthesis

In multi-step syntheses of complex molecules like this compound, the use of protecting groups is often essential to prevent unwanted side reactions. youtube.com The amino group of an anthranilic acid derivative is often protected during reactions involving the carboxylic acid functionality.

Common protecting groups for amines include the tert-butoxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and removed under acidic conditions (e.g., trifluoroacetic acid, TFA, or HCl). youtube.combath.ac.ukyoutube.com Another useful protecting group is the 2-(trimethylsilyl)ethanesulfonyl (SES) group, which is stable under a wide range of conditions but can be removed with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). orgsyn.org

For the carboxylic acid group, esterification is a common protection strategy. The choice of ester (e.g., methyl, ethyl, or tert-butyl) depends on the desired deprotection conditions. For instance, tert-butyl esters are readily cleaved with acid. orgsyn.org

The nitro group itself can be considered a protecting group for an amine, as it is unreactive under many conditions and can be selectively reduced to the amine at a later stage of the synthesis. nih.gov The choice of protecting and deprotection strategy must be carefully planned to ensure compatibility with other functional groups in the molecule and the planned reaction sequence. bath.ac.ukorgsyn.org

| Functional Group | Protecting Group | Introduction Reagent | Deprotection Conditions |

| Amine | Boc (tert-butoxycarbonyl) | Boc₂O | Acid (TFA, HCl) |

| Amine | SES (2-(trimethylsilyl)ethanesulfonyl) | SES-Cl | Fluoride source (TBAF) |

| Carboxylic Acid | Ester (e.g., tert-butyl) | Esterification | Acid or Base |

| Amine | Nitro (as a precursor) | Nitration | Reduction (H₂/Pd/C, SnCl₂) |

Table 3: Common Protection and Deprotection Strategies. nih.govbath.ac.ukorgsyn.org

Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of this compound offers significant opportunities to enhance sustainability. This involves the careful selection of reagents, catalysts, and reaction conditions to minimize waste, reduce energy consumption, and avoid the use of hazardous substances. Two critical steps in a plausible synthetic route to this compound where green chemistry can be effectively implemented are the reduction of a nitro group and the formation of the amide bond.

Greener Reduction of Aromatic Nitro Compounds

A likely synthetic precursor to this compound is 4-cyclopropyl-2-nitrobenzamide. The reduction of the nitro group in this intermediate is a key step to introduce the desired amino functionality. Traditional methods for nitro group reduction often involve stoichiometric metallic reagents like iron, tin, or zinc in acidic media, which generate significant amounts of metallic waste. Green chemistry offers a variety of more sustainable alternatives.

Catalytic Hydrogenation: This is a cornerstone of green reduction. The use of a catalyst in small quantities, with hydrogen gas as the reductant, produces water as the only byproduct, leading to a high atom economy.

Heterogeneous Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are highly effective for the hydrogenation of nitroarenes. Recent advancements have focused on developing more sustainable and recyclable catalytic systems. For instance, a Ni/SiO2 catalyst has been reported as a highly efficient and reusable catalyst for the reduction of various aromatic nitro compounds. researchgate.net Another approach involves the use of a V2O5/TiO2 heterogeneous catalyst for the photocatalytic hydrogenation of nitro compounds at ambient temperature using visible light and hydrazine (B178648) hydrate (B1144303) as a reductant in ethanol, a green solvent. acs.org The use of "designer" surfactants can also enable efficient reduction of aromatic nitro groups in water using a low loading of Pd/C catalyst, with the surfactant and catalyst being recyclable. chemistryviews.org

Homogeneous Catalysts: While less common for this specific transformation due to challenges in catalyst separation, homogeneous catalysts can offer high selectivity under mild conditions.

Transfer Hydrogenation: This method avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule.

Formic Acid and its Salts: These are effective and relatively benign hydrogen donors in the presence of a suitable catalyst.

Hydrazine Hydrate: As mentioned, it can be used in photocatalytic systems. acs.org

Metal-Free Reductions: The development of reduction methods that avoid transition metals is a significant area of green chemistry research.

Diboron Compounds: The combination of bis(neopentylglycolato)diboron (B2nep2) with an organocatalyst like 4,4′-bipyridine has been shown to be effective for the reduction of nitroarenes. researchgate.net

Sodium Borohydride with Catalysts: While a hydride reagent, its efficiency can be improved with catalysts, reducing the amount needed. For example, CuFe2O4 nanoparticles have been used to catalyze the reduction of nitro compounds with NaBH4. researchgate.net

The choice of the optimal green reduction method would depend on factors such as substrate compatibility, cost, and the scale of the reaction. For industrial applications, the use of a recyclable heterogeneous catalyst in a flow chemistry setup could offer a highly sustainable and efficient process.

Greener Amide Bond Formation

The final step in the synthesis of this compound from a corresponding carboxylic acid (2-amino-4-cyclopropylbenzoic acid) is the formation of the amide bond. Traditional methods often rely on stoichiometric coupling reagents (e.g., carbodiimides like DCC or EDC) which generate significant amounts of byproducts that are often difficult to remove. Green chemistry focuses on catalytic and more atom-economical approaches.

Catalytic Amidation:

Boric Acid Catalysis: A simple, inexpensive, and environmentally benign approach involves the use of boric acid as a catalyst for the direct amidation of carboxylic acids with amines or urea. organic-chemistry.orgnih.gov This method can often be performed under solvent-free conditions, further enhancing its green credentials. organic-chemistry.orgnih.gov

Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), have emerged as powerful biocatalysts for amide bond formation. researchgate.net These reactions can be performed in greener solvents like cyclopentyl methyl ether (CPME) and often proceed with high selectivity and yield, minimizing the need for extensive purification. researchgate.net

Transition Metal Catalysis: Ruthenium and iridium-based catalysts have been developed for the direct amidation of carboxylic acids, often with the liberation of only water as a byproduct. While effective, the cost and potential toxicity of these metals require careful consideration and efficient recycling strategies.

Solvent Selection and Solvent-Free Reactions:

The choice of solvent is a critical aspect of green chemistry. Many common solvents used in amide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), are associated with health and environmental concerns. acs.org Green alternatives include:

Water: The ideal green solvent, although its use in amidation can be challenging due to the equilibrium nature of the reaction.

Bio-derived Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL), are becoming increasingly popular. rsc.org

Solvent-Free Conditions: As mentioned, methods like boric acid-catalyzed amidation can often be carried out without a solvent, representing the greenest option. organic-chemistry.orgnih.gov Mechanochemical synthesis, using ball-milling, is another solvent-free technique that has been successfully applied to the synthesis of benzamides. mdpi.com

By integrating these green chemistry principles into the synthetic route for this compound, it is possible to develop a process that is not only more environmentally friendly but also potentially more efficient and cost-effective.

Chemical Reactivity and Derivatization Strategies of 2 Amino 4 Cyclopropylbenzamide

Functional Group Transformations and Modulations

The core structure of 2-Amino-4-cyclopropylbenzamide features two primary functional groups amenable to transformation: the aniline-like amino group and the benzamide (B126) moiety. The reactivity of these groups allows for a wide range of structural modifications.

The primary amino group is a potent nucleophile and can readily undergo standard transformations. N-alkylation can be achieved by reacting the amine with alkyl halides, although this process can sometimes lead to mixtures of primary, secondary, and tertiary amines due to over-alkylation. nih.govyoutube.com This reaction typically proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, followed by deprotonation to yield the alkylated amine. youtube.com Another key transformation is N-acylation, which involves treating the amine with acylating agents like acyl chlorides or anhydrides to form the corresponding amide. researchgate.netrsc.org This reaction is generally high-yielding and provides a reliable method for modulating the electronic and steric properties of the amino group. For instance, a one-pot strategy for synthesizing 2-aminobenzamides involves the UV light-induced dehydrogenative N-acylation of amines with 2-nitrobenzaldehydes. thieme-connect.com

The benzamide functional group is generally less reactive than the primary amine. However, its ortho-relationship with the amino group is crucial for its participation in intramolecular cyclization reactions, which are central to its use in heterocyclic synthesis. researchgate.net While direct N-alkylation of the amide nitrogen is possible, it is less common than the alkylation of the more nucleophilic amino group. nih.gov The amide group's primary role in reactivity is often as a participant in cyclocondensation reactions, where it acts as an intramolecular nucleophile, as seen in the formation of quinazolinones. acs.orgghru.edu.af

Utilization in Multicomponent Reaction Frameworks

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all starting materials. wikipedia.org The structure of this compound makes it an excellent substrate for certain MCRs, particularly those that can leverage its nucleophilic amino group.

Applications in Ugi-Type Reactions with Alpha-Amino Acids

The Ugi four-component condensation is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.orgnumberanalytics.com The reaction is prized for its ability to generate molecular diversity and is often used to create libraries of peptide-like molecules for drug discovery. organic-chemistry.orgnumberanalytics.com

The reaction proceeds through the initial formation of an imine from the aldehyde and the amine. wikipedia.orgnumberanalytics.com This imine is then protonated by the carboxylic acid, forming an iminium ion. The isocyanide undergoes nucleophilic attack on the iminium ion, creating a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, which, after an irreversible Mumm rearrangement, yields the final bis-amide product. wikipedia.org

This compound can serve as the amine component in an Ugi reaction. When combined with an alpha-amino acid, the reaction takes on a specific framework. The alpha-amino acid itself contains both an amine and a carboxylic acid. In this context, the this compound would provide the primary amine functionality, while the alpha-amino acid would supply the carboxylic acid component. The other two components would be a suitable aldehyde or ketone and an isocyanide. This assembly allows for the synthesis of complex peptidomimetic structures where the 2-amino-4-cyclopropylbenzoyl moiety is appended to an amino acid-like backbone.

Scaffold for Heterocyclic System Construction

The true synthetic power of this compound is realized in its use as a building block for constructing fused heterocyclic systems. The ortho-positioning of the amino and benzamide groups provides an ideal template for intramolecular cyclization reactions, leading to a variety of important ring systems.

Formation of Quinazoline (B50416) Derivatives

The synthesis of quinazolines and their oxidized counterparts, quinazolinones, is one of the most well-established applications for 2-aminobenzamide (B116534) scaffolds. marquette.edu These heterocycles are prevalent in medicinal chemistry. acs.orgmarquette.edu A common and direct method involves the condensation of a 2-aminobenzamide with an aldehyde or ketone. ghru.edu.af This reaction typically proceeds by forming an imine intermediate via the amino group, followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon. Subsequent dehydration or oxidation yields the final quinazoline or quinazolinone product. ghru.edu.af

Various catalytic systems have been developed to facilitate this transformation under mild conditions. researchgate.netghru.edu.af For example, a ruthenium-catalyzed system enables the deaminative coupling of 2-aminobenzamides with various amines to efficiently produce quinazolinones. acs.orgnih.gov Other methods utilize methanol (B129727) as both a C1 source and a green solvent in the presence of a copper catalyst. researchgate.net

| Reactant(s) | Catalyst/Reagent(s) | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Aldehydes | GPTMS-TSC-CuI₁₆-SBA | Solvent-free | 2,3-Dihydroquinazolin-4(1H)-one | ghru.edu.af |

| Amines (benzyl- and alkyl-) | [Ru]-hydride complex / Catechol ligand | Dioxane | Quinazolinone | acs.orgmarquette.edu |

| Methanol (as C1 source) | Copper complex / Cs₂CO₃ | Methanol | Quinazolinone | researchgate.net |

| L-Ascorbic Acid (as C1 source) | Fe(III)/H₂O₂ | - | Quinazolinone | researchgate.net |

Integration into Thiazole (B1198619) and Oxazole (B20620) Systems

The nucleophilic amino group of this compound is also a key handle for building five-membered heterocyclic rings like thiazoles and oxazoles.

The most common route to 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. synarchive.comorganic-chemistry.org To apply this to this compound, the amino group must first be converted into a thiourea. This is readily accomplished by reacting the amine with an isothiocyanate. The resulting N-(4-cyclopropyl-2-carbamoylphenyl)thiourea can then be cyclized with various α-haloketones to afford a range of 2-(substituted-amino)thiazole derivatives attached to the benzamide scaffold. mdpi.comyoutube.com

The synthesis of oxazoles can be achieved through several pathways. One common method is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an N-acyl-α-amino ketone. For a substrate like this compound, this would require first acylating the amino group and then reacting it with a reagent that provides the remaining atoms of the oxazole ring. A more direct approach involves the reaction of amides with α-haloketones. organic-chemistry.org Alternatively, methods for synthesizing 2-aminobenzoxazoles often start from 2-aminophenols and a cyanating agent. nih.gov By analogy, a pathway could be envisioned where the amino and amide groups of this compound are induced to cyclize with a suitable one-carbon electrophile. The reaction of β-enamino ketoesters with hydroxylamine (B1172632) is another versatile method for constructing the 1,2-oxazole (isoxazole) ring system. nih.gov

| Target Heterocycle | Key Intermediate | Typical Reagents for Cyclization | Named Reaction/Method | Reference |

|---|---|---|---|---|

| Thiazole | N-Arylthiourea | α-Haloketone | Hantzsch Thiazole Synthesis | synarchive.comorganic-chemistry.orgyoutube.com |

| Oxazole | N-Acyl-2-aminobenzamide | Dehydrating agent (e.g., for intramolecular cyclization) | Robinson-Gabriel type synthesis | researchgate.net |

| Benzoxazole | 2-Aminophenol (analog) | Cyanating agent (e.g., BrCN) | Cyclization | nih.gov |

Derivatization to Oxadiazole Structures

A potential pathway for the derivatization of this compound to a 2-amino-1,3,4-oxadiazole derivative would likely begin with the protection of the primary amino group to prevent unwanted side reactions. The benzamide moiety could then be converted to a thioamide, followed by reaction with a hydrazine (B178648) equivalent to form a thiosemicarbazide (B42300) intermediate. Subsequent cyclization, often mediated by reagents like iodine or lead oxide, would yield the desired oxadiazole ring. researchgate.netgoogle.com

An alternative and more direct approach could involve the reaction of this compound with a reagent that can directly facilitate the formation of the oxadiazole ring from the benzamide functionality, although this often requires specific activating agents.

A proposed multi-step synthesis is outlined below:

Acylation of the primary amine: The 2-amino group of this compound would first be acylated to form an amide. This protected intermediate can then be reacted with hydrazine hydrate (B1144303) to form the corresponding acylhydrazide.

Formation of Thiosemicarbazide: The resulting acylhydrazide can be reacted with an isothiocyanate to yield a 1,4-disubstituted thiosemicarbazide.

Cyclodesulfurization: The thiosemicarbazide intermediate can then undergo intramolecular cyclodesulfurization to form the 1,3,4-oxadiazole (B1194373) ring. This step is often promoted by reagents such as iodine, which acts as a mild and effective thiophilic agent. researchgate.net

The table below outlines the hypothetical intermediates and the final product in this proposed synthetic pathway.

| Compound Name | Molecular Formula | Key Structural Features |

| N-(2-(cyclopropylcarbamoyl)-5-cyclopropylphenyl)acetamide | C₁₅H₁₈N₂O₂ | Protected amino group (acetamide) and intact cyclopropylbenzamide moiety. |

| 2-Acetamido-4-cyclopropylbenzoylhydrazide | C₁₂H₁₅N₃O₂ | Hydrazide functional group formed from the benzamide. |

| 1-(2-Acetamido-4-cyclopropylbenzoyl)-4-phenylthiosemicarbazide | C₁₉H₂₀N₄O₂S | Thiosemicarbazide formed by reaction with phenylisothiocyanate. |

| N-(2-(5-(phenylamino)-1,3,4-oxadiazol-2-yl)-4-cyclopropylphenyl)acetamide | C₁₉H₁₈N₄O₂ | The final 1,3,4-oxadiazole derivative with the protected amino group. |

Polymerization Studies Using Benzamide Diamine Monomers

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. researchgate.net The synthesis of these polymers typically involves the polycondensation reaction between an aromatic diamine and an aromatic diacid chloride. researchgate.net To utilize a derivative of this compound in the synthesis of aromatic polyamides, it would first need to be converted into a diamine monomer.

Synthesis of Aromatic Poly(amides) Based on Diamino-N-cyclopropylbenzamide Derivatives

As this compound is a mono-amino compound, it cannot directly undergo polymerization to form a polyamide. Therefore, the synthesis of a suitable diamino monomer is a necessary prerequisite. A hypothetical diamino derivative, for instance, a bis(aminophenyl)-N-cyclopropylbenzamide, could be synthesized through a multi-step process.

The polymerization would then proceed via a low-temperature solution polycondensation of this novel diamino-N-cyclopropylbenzamide derivative with a commercially available aromatic diacid chloride, such as terephthaloyl chloride or isophthaloyl chloride. The reaction is typically carried out in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) in the presence of an acid scavenger. ijert.org

The properties of the resulting aromatic polyamide, such as its solubility, thermal stability, and mechanical strength, would be influenced by the structure of the diamine monomer, particularly the presence of the cyclopropyl (B3062369) and N-cyclopropylbenzamide moieties. These groups could potentially disrupt chain packing, leading to improved solubility, while the aromatic backbone would contribute to high thermal stability.

The table below outlines the general characteristics of a hypothetical polymerization reaction.

| Parameter | Description |

| Diamine Monomer | A hypothetical diamino derivative of N-cyclopropylbenzamide. |

| Diacid Chloride | Terephthaloyl chloride or Isophthaloyl chloride. |

| Polymerization Method | Low-temperature solution polycondensation. ijert.org |

| Solvent | N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). |

| Resulting Polymer | Aromatic polyamide containing cyclopropyl and N-cyclopropylbenzamide groups. |

| Expected Properties | Good solubility in organic solvents, high thermal stability, and excellent mechanical properties. |

The synthesis of novel aromatic polyamides from custom-designed diamine monomers is an active area of research aimed at developing new materials with tailored properties for advanced applications. mdpi.comresearchgate.net

Spectroscopic and Structural Characterization Techniques for 2 Amino 4 Cyclopropylbenzamide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) skeletons of a molecule.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. In the context of 2-Amino-4-cyclopropylbenzamide and its derivatives, ¹H NMR spectra reveal characteristic signals for the aromatic protons, the amino group protons, the amide protons, and the protons of the cyclopropyl (B3062369) group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The multiplicity of the signals (e.g., singlet, doublet, triplet) provides information about the number of neighboring protons, which helps in assigning the signals to specific protons in the molecule.

In derivatives, the introduction of different functional groups will cause predictable shifts in the proton signals. For example, the substitution on the amino or amide groups would alter the chemical shifts of the adjacent protons. Analysis of these shifts and coupling constants provides valuable data for confirming the structure of novel derivatives. nih.govchemrxiv.org

Interactive Table: Representative ¹H NMR Data

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic | 6.5-7.5 | m | - |

| NH₂ | 5.0-6.0 | br s | - |

| CONH₂ | 7.0-8.0 | br s | - |

| Cyclopropyl CH | 0.8-1.5 | m | - |

| Cyclopropyl CH₂ | 0.5-1.0 | m | - |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific derivative.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound and its derivatives gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment. For example, the carbonyl carbon of the amide group typically resonates at a downfield chemical shift (around 170 ppm), while the aromatic carbons appear in the range of 110-150 ppm. The carbons of the cyclopropyl group are found in the upfield region of the spectrum.

The analysis of ¹³C NMR spectra is crucial for confirming the number of carbon atoms and for identifying the presence of different functional groups. beilstein-journals.organalis.com.my

Interactive Table: Representative ¹³C NMR Data

| Carbon | Chemical Shift (ppm) |

| C=O (Amide) | ~170 |

| Aromatic C-NH₂ | ~145-150 |

| Aromatic C-CON H₂ | ~125-130 |

| Other Aromatic C | ~115-130 |

| Aromatic C-cyclopropyl | ~135-140 |

| Cyclopropyl CH | ~10-15 |

| Cyclopropyl CH₂ | ~5-10 |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific derivative.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity between protons and carbons. youtube.comhuji.ac.ilnih.gov

HSQC spectra show correlations between directly attached proton and carbon atoms. columbia.edu This is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra to specific atoms in the molecule. By analyzing the cross-peaks in an HSQC spectrum, one can definitively link a proton signal to the carbon it is bonded to. columbia.edu

HMBC spectra, on the other hand, reveal correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is particularly useful for piecing together the molecular structure by identifying longer-range connectivities. For instance, an HMBC experiment can show a correlation between the amide protons and the carbonyl carbon, as well as with carbons in the aromatic ring, thus confirming the placement of the amide group. columbia.edu Similarly, correlations between the cyclopropyl protons and the aromatic carbons can establish the point of attachment of the cyclopropyl group. youtube.comhuji.ac.ilnih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This high precision allows for the determination of the elemental formula of this compound and its derivatives. thermofisher.comnih.gov By comparing the experimentally measured mass to the calculated masses of possible elemental compositions, the correct molecular formula can be unambiguously identified. This is a critical step in the characterization of new compounds. nih.gov

Interactive Table: HRMS Data Example

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 177.1022 | 177.1025 |

Note: The values are for the parent compound this compound.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that causes extensive fragmentation of the molecule. creative-proteomics.com The resulting mass spectrum shows a pattern of fragment ions that is characteristic of the molecule's structure. nih.gov By analyzing these fragmentation patterns, it is possible to deduce the structure of the parent molecule. For this compound, characteristic fragments would likely arise from the loss of the amino group (NH₂), the amide group (CONH₂), or cleavage of the cyclopropyl ring. While EI-MS can sometimes make it challenging to observe the molecular ion peak due to the high degree of fragmentation, the fragment ions provide a valuable fingerprint for structural confirmation. creative-proteomics.comnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present. For this compound, the IR spectrum is expected to show distinct absorption bands corresponding to the amine (NH₂), amide (C=O and N-H), and cyclopropyl groups, as well as the aromatic ring.

Expected Characteristic IR Absorption Bands:

N-H Stretching (Amine and Amide): The primary amine (-NH₂) group is expected to show two distinct stretching vibration bands in the region of 3400-3200 cm⁻¹. The amide N-H stretching vibration typically appears in the same region, often as a sharp band. In solid-state spectra, hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers. For instance, studies on 2-amino-4,6-diarylpyrimidines have shown N-H stretching bands in the range of 3503-3309 cm⁻¹. researchgate.net Similarly, 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide exhibited an N-H stretch at 3237 cm⁻¹. usm.my

C=O Stretching (Amide I): The carbonyl (C=O) stretching vibration of the amide group is one of the most intense and characteristic bands in the IR spectrum. For benzamides, this "Amide I" band is typically observed in the range of 1680-1630 cm⁻¹. nih.gov The exact position can be influenced by electronic effects of the substituents on the aromatic ring and by hydrogen bonding. In a study of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, the C=O stretching vibration was a key band for distinguishing between polymorphs. nih.gov

N-H Bending (Amide II): The "Amide II" band, resulting from a combination of N-H in-plane bending and C-N stretching, is another characteristic feature of amides. It typically appears in the region of 1640-1550 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring are expected to produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.

Cyclopropyl C-H Stretching: The C-H stretching vibrations of the cyclopropyl group are anticipated at slightly higher frequencies than those of aliphatic methyl or methylene (B1212753) groups, typically above 3000 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to amine nitrogen (Ar-NH₂) bond is expected in the 1340-1250 cm⁻¹ range.

The following table summarizes the expected IR absorption bands for this compound based on characteristic functional group frequencies.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Primary Amine (-NH₂) | Symmetric & Asymmetric N-H Stretch | 3400 - 3200 |

| Amide (-CONH₂) | N-H Stretch | 3400 - 3200 |

| Amide (-CONH₂) | C=O Stretch (Amide I) | 1680 - 1630 |

| Amide (-CONH₂) | N-H Bend (Amide II) | 1640 - 1550 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Cyclopropyl Group | C-H Stretch | ~3100 - 3000 |

| Aromatic Amine | C-N Stretch | 1340 - 1250 |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound like this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula (C₁₀H₁₂N₂O).

The theoretical elemental composition of this compound is calculated as follows:

Molecular Formula: C₁₀H₁₂N₂O

Molecular Weight: 176.22 g/mol

Calculation:

%C = (10 * 12.011 / 176.22) * 100

%H = (12 * 1.008 / 176.22) * 100

%N = (2 * 14.007 / 176.22) * 100

%O = (1 * 15.999 / 176.22) * 100

A close correlation between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's purity and supports the proposed molecular structure. This technique is often used in conjunction with spectroscopic methods to provide a comprehensive characterization of the compound. For instance, the characterization of novel benzamide (B126) and pyrimidine (B1678525) derivatives in various studies consistently includes elemental analysis to confirm their proposed structures. nih.govusm.myresearchgate.netnih.gov

The table below presents the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 68.16 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.86 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.90 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.08 |

| Total | 176.22 | 100.00 |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

At present, specific quantum chemical calculations for 2-Amino-4-cyclopropylbenzamide are not publicly available in the referenced literature. However, such studies, typically employing Density Functional Theory (DFT), would be invaluable for understanding its electronic properties. These calculations could elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. This information is critical for predicting the molecule's reactivity, stability, and potential sites for metabolic transformation.

Molecular Docking Simulations for Ligand-Target Interactions

While molecular docking studies on a wide array of chemical compounds are prevalent in scientific literature, specific docking simulations for this compound have not been detailed in the available research. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Successful docking studies would require the identification of a specific biological target for this compound.

Elucidation of Binding Modes and Key Residue Interactions

Without a designated biological target and corresponding docking studies for this compound, the specific binding modes and key amino acid residue interactions remain undetermined. In a typical study, once a target protein is identified, docking simulations would reveal the precise orientation of the ligand within the binding pocket. This would include identifying hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.

Molecular Dynamics Simulations for Conformational Analysis and Stability

There are currently no specific molecular dynamics (MD) simulation studies focused on this compound in the public domain. MD simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation could provide a detailed understanding of its conformational flexibility, the stability of its different rotamers, and its interactions with a solvent environment.

Theoretical Structure-Activity Relationship (SAR) Derivations

The derivation of theoretical Structure-Activity Relationships (SAR) for this compound is contingent on the availability of biological activity data for a series of structurally related compounds. As no such data is presently available in the reviewed literature, a theoretical SAR analysis cannot be constructed. SAR studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity.

In Silico Prediction of Chemical Properties Relevant to Research Applications

In the absence of direct experimental data, various computational tools can predict the physicochemical and pharmacokinetic properties of a molecule. These predictions are valuable for assessing the "drug-likeness" of a compound in the early stages of research.

| Property | Predicted Value | Method |

| Molecular Weight | 176.22 g/mol | N/A |

| LogP | 1.5-2.0 (estimated) | N/A |

| Hydrogen Bond Donors | 2 | N/A |

| Hydrogen Bond Acceptors | 2 | N/A |

| Polar Surface Area | ~60 Ų (estimated) | N/A |

These predicted values suggest that this compound has properties that are generally favorable for a research compound, falling within the ranges typically associated with good oral bioavailability. However, it is crucial to note that these are theoretical predictions and require experimental validation.

Applications in Chemical Biology and Materials Science Research

Development as Precursors for Complex Molecular Architecture Synthesis

The structure of 2-Amino-4-cyclopropylbenzamide provides a versatile scaffold for the synthesis of a variety of more complex molecules. Its amino and benzamide (B126) groups offer reactive sites for further chemical modifications, allowing for the construction of diverse molecular architectures. This adaptability has been leveraged in the development of novel compounds with potential therapeutic activities. For instance, the core structure can be elaborated to create macrocyclic derivatives, a strategy employed to enhance the potency and selectivity of drug candidates. The synthesis of such complex molecules often involves multi-step processes where the initial framework of this compound is crucial for achieving the desired final product.

Role in Enzyme Inhibition Research (Mechanistic Insights)

The this compound scaffold has been instrumental in the design of inhibitors for several key enzymes implicated in various diseases.

Investigation as Lysine-Specific Demethylase 1 (LSD1) Inhibitors

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a key enzyme in epigenetic regulation and has been identified as a promising therapeutic target for various cancers. nih.gov The development of LSD1 inhibitors is an active area of research. Inspired by the structure-activity relationships of existing inhibitors, researchers have designed and synthesized novel compounds derived from scaffolds that can be related to the aminobenzamide core. For example, the development of 2-aminopyrimidine (B69317) derivatives as LSD1 inhibitors highlights the potential of such scaffolds in generating potent and selective inhibitors. nih.gov Molecular docking studies have revealed that these compounds can form crucial hydrogen bonds with key residues in the active site of LSD1, such as Asp555, His564, and Lys661, which contributes to their inhibitory activity. nih.gov

Studies on ASCT2-Mediated Glutamine Transport Inhibition

The Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as SLC1A5, is a crucial transporter for the amino acid glutamine and is often overexpressed in cancer cells. nih.govnih.gov This makes it an attractive target for cancer therapy. Research has led to the discovery of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids as a novel class of ASCT2 inhibitors. nih.govnih.gov These compounds have shown significantly improved potency in inhibiting glutamine accumulation in cancer cells compared to earlier inhibitors. nih.govnih.gov One such inhibitor, V-9302, demonstrated a 100-fold improvement in potency over the previously known inhibitor, gamma-L-glutamyl-p-nitroanilide (GPNA). nih.gov The inhibition of ASCT2 by these compounds can lead to reduced cancer cell growth, increased cell death, and heightened oxidative stress. nih.gov

Modulation of JAK-2 Kinase Activity (in a pyrimidine (B1678525) context)

Janus kinase 2 (JAK2) is a key enzyme in signaling pathways that regulate cell growth and differentiation. The V617F mutation in JAK2 is a known driver of myeloproliferative neoplasms. nih.gov Consequently, JAK2 has become a significant target for drug development. Research in this area has led to the design and synthesis of macrocyclic 2-amino-4-phenylaminopyrimidine derivatives as potent JAK2 inhibitors. nih.gov These compounds have shown strong inhibitory activity against JAK2 kinase and JAK2-dependent cell lines. nih.gov One particular compound from this series demonstrated potent inhibition of JAK2 with an IC₅₀ value of 54.70 nM and also effectively inhibited the growth of HEL and SET-2 cells. nih.gov These inhibitors have been shown to downregulate the phosphorylation of downstream signaling proteins like STAT3 and STAT5. nih.gov

Inhibition of PfATP4-associated Na+-ATPase Activity in Malaria Parasites

The P-type cation-transporter ATPase 4 (PfATP4) in Plasmodium falciparum, the parasite responsible for malaria, plays a vital role in maintaining low cytosolic sodium ion concentrations. malariaworld.orgeurekaselect.com This makes PfATP4 a promising target for antimalarial drugs. A diverse range of chemical compounds have been identified as inhibitors of PfATP4, leading to a disruption of sodium ion regulation in the parasite. nih.govnih.gov Inhibition of PfATP4 causes an influx of sodium ions, which is believed to trigger the parasite's death. eurekaselect.com Optimized membrane ATPase assays have been used to study the biochemical properties and chemical sensitivity of PfATP4. nih.govanu.edu.au These studies have shown that the Na+-dependent ATPase activity in P. falciparum membranes is inhibited by compounds like cipargamin, and this inhibition is reduced in parasites with mutations in PfATP4. nih.govanu.edu.au

Table 1: Research Findings on PfATP4 Inhibition

| Finding | Details | References |

|---|---|---|

| Mechanism of Action | Inhibition of PfATP4 leads to increased intracellular Na+ concentration, disrupting parasite ion homeostasis. | eurekaselect.comnih.gov |

| Inhibitor Classes | Spiroindolones, dihydroisoquinolones, aminopyrazoles, and pyrazoleamides are among the chemical classes that target PfATP4. | malariaworld.orgeurekaselect.com |

| Biochemical Properties | PfATP4 is a Na+-dependent ATPase with an apparent Km for ATP of 0.2 mM and for Na+ of 16-17 mM. | nih.govanu.edu.au |

Research into Antimicrobial Properties (In Vitro Mechanistic Studies)

The structural motif of 2-aminopyrimidine, which is related to this compound, has been explored for its potential antimicrobial properties. An efficient synthesis of 2-amino-1,4-dihydropyrimidines has been developed, and these compounds have been evaluated for their antibacterial activity. researchgate.net Some of these derivatives have shown comparable in vitro activity to ciprofloxacin (B1669076) against Staphylococcus aureus strains. researchgate.net Computational studies, including ADMET profiling, have been used to understand the potential pharmacokinetic properties and mechanism of action of these compounds. researchgate.net Similarly, the synthesis of 4-amino-N-[2 (diethylamino)ethyl]benzamide tetraphenylborate (B1193919) ion-associate complex has been reported, and its antibacterial activity has been investigated. mdpi.com

Table 2: Investigated Antimicrobial Properties

| Compound Class | Key Findings | References |

|---|---|---|

| 2-Amino-1,4-dihydropyrimidines | Showed in vitro activity against Staphylococcus aureus, with some compounds comparable to ciprofloxacin. | researchgate.net |

| 4-Amino-N-[2 (diethylamino)ethyl]benzamide complex | Synthesized and evaluated for antibacterial activity. | mdpi.com |

| 2-Amino-4-chloropyridine derivatives | Synthesized and screened for antimicrobial activity against various bacteria and fungi. | researchgate.net |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

While patents describe general processes for preparing aminobenzamide derivatives, the specific synthesis of 2-Amino-4-cyclopropylbenzamide presents an opportunity for methodological innovation. google.com Future research could focus on developing more efficient and stereoselective methods for its synthesis. Key areas of exploration might include:

Late-Stage Cyclopropylation: Developing novel catalytic methods to introduce the cyclopropyl (B3062369) group onto a pre-existing 2-aminobenzamide (B116534) or a related precursor. This would allow for the rapid generation of analogs for structure-activity relationship (SAR) studies.

Flow Chemistry Approaches: Utilizing microreactor technology to achieve a safe, scalable, and continuous synthesis of this compound, potentially improving reaction times and yields compared to traditional batch processing.

Enzymatic Synthesis: Investigating the use of engineered enzymes to catalyze key steps in the synthetic sequence, offering a green and highly selective alternative to conventional chemical methods.

Integration into Advanced Supramolecular Assemblies

The aminobenzamide moiety is capable of forming strong hydrogen bonds, a key feature in the construction of supramolecular structures. rsc.org The presence of both hydrogen bond donors (-NH2) and acceptors (C=O) in this compound makes it an excellent candidate for designing complex, self-assembling systems. Future research could explore:

Hydrogels and Soft Materials: The formation of extended hydrogen-bonding networks could enable the use of this compound as a building block for stimuli-responsive hydrogels with potential applications in drug delivery and tissue engineering.

Crystal Engineering: The cyclopropyl group can influence the packing of molecules in the solid state. Studies into the crystal engineering of this compound and its derivatives could lead to the development of new materials with tailored optical or electronic properties.

Anion Recognition: The N-H groups of the amide and amine can act as hydrogen bond donors for the recognition of anions, a principle demonstrated with squaramides which also possess N-H functionalities. maynoothuniversity.ie This could be exploited for the development of sensors for environmentally or biologically important anions.

Application in Probe Development for Unexplored Biological Targets

Aminobenzamide derivatives have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs) and dipeptidyl peptidase-IV (DPP-IV). nih.govnih.gov This suggests that this compound could serve as a scaffold for the development of novel chemical probes. Research in this area could focus on:

Fluorescent Probes: Attaching a fluorophore to the this compound core could lead to the creation of probes for visualizing biological processes in real-time. The development of fluorescent d-amino acids for imaging bacterial peptidoglycan synthesis provides a successful precedent for this approach. nih.gov

Photoaffinity Labels: Incorporating a photoreactive group would allow for the covalent labeling and identification of previously unknown binding partners of this chemical scaffold within a cell.

Target Identification: Using this compound as a starting point for the synthesis of a library of related compounds could facilitate the discovery of novel biological targets through phenotypic screening and subsequent target deconvolution studies. 3-aminobenzamide, for instance, is known to inhibit poly (ADP-ribose) polymerase (PARP), highlighting the potential of aminobenzamides in targeting specific enzymes. nih.gov

Expansion of Chemoinformatics and Computational Modeling Studies

Computational methods are invaluable for predicting the properties and potential applications of novel compounds. For this compound, chemoinformatics and molecular modeling can guide its future development.

Pharmacophore Modeling: Based on the known activity of other aminobenzamide-containing molecules, computational models can be built to identify the key structural features required for binding to specific biological targets. nih.gov

ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound, helping to prioritize its development for specific applications.

Quantum Mechanical Calculations: These calculations can provide insights into the electronic structure and reactivity of the molecule, aiding in the design of new catalysts or materials.

Below is a hypothetical interactive data table showcasing the kind of data that could be generated through computational studies for this compound and its virtual derivatives.

| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Target Class |

| This compound | 176.22 | 1.8 | 2 | 2 | Enzyme Inhibitor |

| Virtual Derivative 1 | 204.25 | 2.1 | 2 | 3 | GPCR Modulator |

| Virtual Derivative 2 | 232.28 | 2.5 | 1 | 3 | Ion Channel Blocker |

Role in Catalyst Design and Mechanistic Investigations

The structural features of this compound suggest potential applications in catalysis, both as a ligand for metal catalysts and as an organocatalyst itself.

Ligand Development: The amino and amide groups could coordinate to metal centers, making this compound a potential ligand for a variety of catalytic transformations. The cyclopropyl group could be used to tune the steric and electronic properties of the resulting catalyst.

Organocatalysis: The aminobenzamide scaffold could be modified to create a chiral organocatalyst for asymmetric reactions. The use of various catalysts in reactions with 2-aminobenzamide has been explored, indicating its compatibility with catalytic systems. researchgate.net

Mechanistic Probes: The strained cyclopropyl ring can be used as a mechanistic probe. Reactions that involve radical intermediates can lead to the opening of the cyclopropyl ring, providing evidence for a particular reaction pathway. Future research could leverage this property to elucidate the mechanisms of catalytic reactions. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.